molecular formula C18H26F3N3O3S B2738911 N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide CAS No. 1235312-22-7

N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide

Cat. No.: B2738911
CAS No.: 1235312-22-7
M. Wt: 421.48
InChI Key: UFGHCNUCKVSITK-UHFFFAOYSA-N
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Description

N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide is a synthetic organic compound It features a piperidine ring substituted with a tert-butyl group, a trifluoromethyl phenylsulfonamido group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Trifluoromethyl Phenylsulfonamido Group: This step involves sulfonamide formation, where a trifluoromethyl phenylsulfonyl chloride reacts with an amine group on the piperidine ring.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butyl group.

    Reduction: Reduction reactions could target the sulfonamide or carboxamide groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its biological activity, including potential as a drug candidate.

    Medicine: Explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfonamide group can improve binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide: can be compared with other piperidine derivatives, sulfonamides, and carboxamides.

    Piperidine Derivatives: Compounds like piperidine-1-carboxamide and N-substituted piperidines.

    Sulfonamides: Compounds such as sulfanilamide and trifluoromethyl-substituted sulfonamides.

    Carboxamides: Compounds like acetamide and benzamide.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group can improve binding affinity and specificity.

Properties

IUPAC Name

N-tert-butyl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N3O3S/c1-17(2,3)23-16(25)24-9-7-13(8-10-24)12-22-28(26,27)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13,22H,7-10,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGHCNUCKVSITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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